Leukotriene D4-d5
Descripción
Propiedades
IUPAC Name |
(5S,6R,7E,9E,11Z,14Z)-6-[(2R)-2-amino-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-19,19,20,20,20-pentadeuterio-5-hydroxyicosa-7,9,11,14-tetraenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H40N2O6S/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-22(21(28)15-14-17-23(29)30)34-19-20(26)25(33)27-18-24(31)32/h6-7,9-13,16,20-22,28H,2-5,8,14-15,17-19,26H2,1H3,(H,27,33)(H,29,30)(H,31,32)/b7-6-,10-9-,12-11+,16-13+/t20-,21-,22+/m0/s1/i1D3,2D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEESKJGWJFYOOK-HXHZKDJLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)NCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])CCC/C=C\C/C=C\C=C\C=C\[C@H]([C@H](CCCC(=O)O)O)SC[C@@H](C(=O)NCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H40N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Precursor Preparation
Deuterated glutathione (γ-glutamyl-d5-cysteinylglycine) is synthesized via solid-phase peptide synthesis using deuterium-enriched amino acids. The cysteine residue is selectively deuterated at the β-carbon to achieve the desired isotopic pattern. This precursor is purified using reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column and a mobile phase of acetonitrile/water (70:30 v/v) containing 0.1% trifluoroacetic acid.
Conjugation with Leukotriene A4
LTA4 methyl ester, prepared from arachidonic acid via 5-lipoxygenase (5-LO) catalysis, is reacted with deuterated glutathione in a methanol/water (80:20 v/v) solution at pH 8.5. The reaction is catalyzed by glutathione S-transferase (GST) at 37°C for 2 hours, yielding LTC4-d5. Subsequent enzymatic cleavage of the γ-glutamyl residue by γ-glutamyl transpeptidase produces LTD4-d5.
Table 1: Reaction Conditions for LTC4-d5 Synthesis
| Parameter | Value | Source |
|---|---|---|
| Temperature | 37°C | |
| pH | 8.5 | |
| Solvent System | Methanol/Water (80:20 v/v) | |
| Enzyme Concentration | 0.5 U/mL GST | |
| Reaction Time | 2 hours |
Biosynthetic Production via Transcellular Pathways
Biosynthesis of LTD4-d5 exploits the endogenous leukotriene cascade observed in neutrophils and endothelial cells. This method is favored for producing structurally authentic LTD4-d5 with correct stereochemistry.
Cell Culture-Based Synthesis
Human neutrophils are incubated with deuterated arachidonic acid (d8-AA) in Hank's Balanced Salt Solution (HBSS) containing calcium ionophore A23187 (5 μM) to stimulate 5-LO activity. The reaction proceeds as follows:
-
5-LO Activation : d8-AA is oxygenated to LTA4-d5 via 5-LO and 5-lipoxygenase-activating protein (FLAP).
-
Transcellular Transfer : LTA4-d5 is exported to endothelial cells, where LTC4 synthase conjugates it with deuterated glutathione.
-
Metabolic Processing : LTC4-d5 is converted to LTD4-d5 by γ-glutamyl transpeptidase on the endothelial cell surface.
Table 2: Biosynthetic Yield Optimization
| Factor | Optimal Value | Yield Increase | Source |
|---|---|---|---|
| d8-AA Concentration | 10 μM | 32% | |
| Calcium Ionophore | 5 μM | 41% | |
| Incubation Time | 15 minutes | 27% |
Purification and Isolation Techniques
Crude LTD4-d5 mixtures require multi-step purification to achieve the >98% purity required for analytical standards.
Solid-Phase Extraction (SPE)
Lipids are extracted using C18 SPE cartridges preconditioned with methanol and water. The LTD4-d5 fraction is eluted with methanol containing 0.1% ammonium hydroxide, achieving 85–90% recovery.
Preparative HPLC
A preparative C18 column (150 × 10 mm, 5 μm) is eluted at 4 mL/min with a gradient of:
LTD4-d5 elutes at 22–24 minutes under these conditions, with baseline separation from LTC4-d5 and LTE4-d5.
Table 3: HPLC Purification Parameters
| Parameter | Value | Source |
|---|---|---|
| Column | Phenomenex Luna C18(2) | |
| Gradient | 25–100% B over 26 minutes | |
| Detection | 280 nm | |
| Purity Post-Purification | 98.7 ± 0.5% |
Analytical Characterization
LC-MS/MS Quantification
A triple quadrupole mass spectrometer operated in negative ion mode detects LTD4-d5 using the transition m/z 495 → 177. Isotope dilution analysis with d5-LTD4 as internal standard achieves a limit of quantification (LOQ) of 5 pg/mL in plasma.
Nuclear Magnetic Resonance (NMR)
1H-NMR (600 MHz, CD3OD) confirms deuterium incorporation:
Deuteration efficiency exceeds 99% as verified by absence of proton signals at β-cysteinyl position.
Formulation and Stability
Stock Solution Preparation
LTD4-d5 is dissolved in DMSO at 10 mM and stored at -80°C in aliquots to prevent freeze-thaw degradation.
In Vivo Formulation
For animal studies, LTD4-d5 is formulated in saline containing 10% PEG300 and 5% Tween 80 to enhance solubility. The formulation remains stable for 48 hours at 4°C with <5% degradation.
Method Validation and Quality Control
Inter-Laboratory Reproducibility
A multicenter validation study across six laboratories demonstrated:
Stability-Indicating Assays
Forced degradation studies under acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H2O2) conditions confirm method specificity. LTD4-d5 shows greatest susceptibility to oxidative degradation (t1/2 = 6.3 hours).
Applications in Metabolic Studies
Pharmacokinetic Profiling
When administered intravenously to Sprague-Dawley rats (1 μg/kg), LTD4-d5 exhibits:
Análisis De Reacciones Químicas
Tipos de Reacciones: El leucotrieno D4-d5 experimenta diversas reacciones químicas, incluyendo:
Oxidación: Implica la adición de oxígeno o la eliminación de átomos de hidrógeno.
Reducción: Implica la adición de átomos de hidrógeno o la eliminación de oxígeno.
Sustitución: Implica el reemplazo de un átomo o grupo de átomos por otro.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Los agentes reductores comunes incluyen hidruro de litio y aluminio e hidruro de sodio y boro.
Sustitución: Los reactivos comunes incluyen halógenos y nucleófilos bajo condiciones específicas.
Productos Principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir análogos deuterados con grupos funcionales alterados .
Aplicaciones Científicas De Investigación
Role in Inflammation and Immune Response
Leukotriene D4 and Inflammatory Pathways
LTD4 is known to play a significant role in the inflammatory response by acting on cysteinyl leukotriene receptors (CysLT1 and CysLT2). It enhances vascular permeability, bronchoconstriction, and mucus secretion, contributing to conditions such as asthma and allergic rhinitis. Research indicates that LTD4 promotes endothelial dysfunction and foam cell formation, which are critical in the development of atherosclerosis. For instance, studies have shown that LTD4 upregulates receptors responsible for oxidized low-density lipoprotein uptake in macrophages, thereby facilitating the inflammatory process associated with atherosclerosis .
Case Study: Atherosclerosis
A study demonstrated that treatment with LTD4 increased the secretion of chemokines such as MCP-1 and MIP1β, leading to enhanced immune cell recruitment. The use of CysLT1 receptor antagonists has been proposed as a therapeutic strategy to mitigate these effects and potentially repurpose existing asthma treatments for cardiovascular diseases .
Neuroinflammation and Cognitive Impairment
Impact on Neurodegenerative Diseases
Recent findings have linked LTD4 to cognitive impairment through its effects on neuroinflammation. In animal models, intracerebral infusion of LTD4 resulted in memory deficits and increased amyloid-beta accumulation, which are hallmarks of Alzheimer's disease. This suggests that LTD4 may activate pro-inflammatory pathways that exacerbate neurodegenerative processes .
Case Study: Alzheimer's Disease
In a controlled study, mice infused with LTD4 exhibited significant memory impairment as assessed by behavioral tests. The presence of increased amyloid precursor protein levels and activity of secretases was noted, indicating that LTD4 may influence amyloidogenesis via the CysLT1 receptor pathway . These insights highlight the potential for targeting leukotriene signaling in developing therapies for neurodegenerative conditions.
Therapeutic Applications
Potential for Drug Development
Given its involvement in various diseases, LTD4-d5 serves as a valuable tool for drug development. Research into CysLT1 receptor antagonists has shown promise in treating both asthma and cardiovascular diseases. The ability to modulate leukotriene pathways could lead to innovative treatments that address multiple aspects of inflammatory diseases .
Case Study: Drug Repurposing
The repurposing of existing leukotriene receptor antagonists (like montelukast) for new indications such as atherosclerosis illustrates the therapeutic potential of targeting leukotriene signaling pathways. Clinical trials are needed to evaluate the efficacy and safety of these approaches in broader patient populations .
Quantitative Profiling in Research
Analytical Techniques
LTD4-d5 is also employed in quantitative profiling studies using advanced techniques like ultra-high-performance liquid chromatography coupled with mass spectrometry (UHPLC-MS/MS). These methods allow researchers to accurately measure inflammatory mediators in biological samples, providing insights into their roles during disease states .
Mecanismo De Acción
Leucotrieno D4-d5 ejerce sus efectos uniéndose a receptores específicos en las células diana. Los principales objetivos moleculares son los receptores de leucotrienos cisteinílicos, incluyendo CysLT1 y CysLT2. Al unirse, el leucotrieno D4-d5 activa vías de señalización que conducen a broncoconstricción, aumento de la permeabilidad vascular y liberación de mediadores inflamatorios. Estos efectos contribuyen a la patogénesis del asma y las reacciones alérgicas .
Comparación Con Compuestos Similares
Leukotriene D4 (LTD4)
11-trans Leukotriene D4
- Structure : Isomer of LTD4 with a trans configuration at the C11 double bond .
- Function : Exhibits reduced receptor binding affinity compared to LTD4 due to altered stereochemistry .
- Key Differences: Less potent in inducing nasal airway resistance and calcium flux in THP-1 cells compared to LTD4 . Not deuterated; unsuitable as an internal standard .
14,15-Leukotriene D4
- Structure : Double bond shifted to C14-C15 position .
- Function : Role in inflammation is less characterized but likely distinct from LTD4 due to structural variation.
- Key Differences: Limited commercial availability and research applications compared to LTD4-d5 .
Comparison with Functionally Similar Deuterated Leukotrienes
Leukotriene C4-d5 (LTC4-d5)
Leukotriene E4-d5 (LTE4-d5)
Receptor Binding Studies
- LTD4-d5 is used to validate LTD4 quantification in studies exploring CysLT receptor antagonists like montelukast. For example, molecular docking shows that LTD4 and montelukast bind to overlapping regions on CysLT1 receptors, but with distinct interaction residues .
- In contrast, isomers like 11-trans LTD4 show weaker binding, highlighting the importance of stereochemistry in receptor activation .
Calcium Flux Assays
- In THP-1 cells, LTD4 induces biphasic calcium responses (transient and sustained phases) mediated by receptor-operated calcium channels. LTD4-d5 enables precise measurement of endogenous LTD4 levels during such experiments .
Data Tables
Table 1: Structural and Functional Comparison of LTD4-d5 with Related Compounds
| Compound | CAS Number | Molecular Formula | Key Features | Applications |
|---|---|---|---|---|
| LTD4-d5 | 1240398-17-7 | C25H35D5N2O6S | Deuterated internal standard; +5 Da mass shift | LC-MS/GC-MS quantification of LTD4 |
| LTD4 | 73836-78-9 | C30H47N3O9S | Pro-inflammatory mediator; binds CysLT receptors | Bronchoconstriction studies |
| 11-trans LTD4 | 79768-40-4 | C30H47N3O9S | Isomer with trans C11 configuration; reduced bioactivity | Structure-activity relationship studies |
| LTC4-d5 | 1441421-73-3 | C25H34D5N3O9S | Deuterated precursor to LTD4; glutathionyl side chain | Quantification of LTC4 in biosynthesis |
Actividad Biológica
Leukotriene D4-d5 (LTD4-d5) is a stable isotopically labeled form of leukotriene D4, a potent bioactive lipid involved in various physiological and pathological processes, particularly in inflammation and allergic responses. This article explores the biological activity of LTD4-d5, focusing on its mechanisms of action, physiological effects, and relevance in clinical studies.
Overview of Leukotrienes
Leukotrienes are lipid mediators derived from arachidonic acid through the lipoxygenase pathway. They play crucial roles in inflammatory responses, especially in conditions such as asthma, allergies, and other inflammatory diseases. LTD4 is one of the cysteinyl leukotrienes, which also include LTC4 and LTE4. These compounds are known for their ability to induce bronchoconstriction, increase vascular permeability, and promote mucus secretion .
Receptor Interactions:
LTD4 exerts its biological effects primarily through binding to cysteinyl leukotriene receptors (CysLT1 and CysLT2). These receptors are G protein-coupled receptors that mediate various intracellular signaling pathways leading to inflammation:
- CysLT1 Activation: Involved in bronchial smooth muscle contraction and mucus secretion.
- CysLT2 Activation: Contributes to vascular permeability and recruitment of immune cells to sites of inflammation .
Synergistic Effects:
Recent studies have shown that LTD4 can synergize with other inflammatory mediators such as prostaglandin E2 (PGE2). This interaction enhances inflammatory responses by increasing vascular permeability and promoting edema through the activation of shared signaling pathways involving extracellular signal-regulated kinases (ERK) and protein kinase G (PKG) .
Physiological Effects
Bronchoconstriction:
LTD4 is a potent bronchoconstrictor. It induces contraction of smooth muscle in the airways, which can lead to asthma exacerbations. Studies have demonstrated that LTD4 administration results in significant decreases in forced expiratory volume (FEV1) in asthmatic patients .
Inflammation:
LTD4 plays a critical role in the pathophysiology of allergic reactions by promoting the accumulation of eosinophils and other inflammatory cells at sites of allergen exposure. This recruitment is mediated through increased expression of adhesion molecules on endothelial cells .
Cognitive Impairment:
Interestingly, LTD4 has also been implicated in cognitive processes. Research indicates that LTD4 may induce memory impairment through specific neuroinflammatory pathways, highlighting its broader biological impact beyond respiratory conditions .
Clinical Relevance
Asthma Management:
Given its role in asthma pathogenesis, LTD4 is a target for therapeutic intervention. Leukotriene receptor antagonists (LTRAs) such as montelukast and zafirlukast inhibit the action of LTD4 at its receptors, providing relief from asthma symptoms by preventing bronchoconstriction and reducing airway inflammation .
Biomarker for Asthma:
Urinary excretion levels of LTE4 (the metabolite of LTD4) are often used as biomarkers for asthma severity and control. Elevated levels correlate with increased airway inflammation and hyperreactivity in asthmatic patients .
Case Studies
-
Asthma Response to LTRA Therapy:
A clinical trial involving asthmatic patients showed that administration of MK-571, a selective LTD4 receptor antagonist, significantly reduced both immediate and late-phase bronchoconstriction following allergen exposure. The study reported an 88% reduction in immediate response severity when high doses were administered . -
Neuroinflammation Study:
In a mouse model, intracerebral infusion of LTD4 resulted in measurable cognitive deficits assessed via the Morris water maze test. This study suggests potential roles for LTD4 beyond respiratory conditions, indicating its involvement in neuroinflammatory processes .
Data Tables
| Biological Activity | Mechanism | Clinical Implication |
|---|---|---|
| Bronchoconstriction | CysLT1 receptor activation | Asthma exacerbation treatment target |
| Increased vascular permeability | CysLT2 receptor activation | Allergic response management |
| Cognitive impairment | Neuroinflammatory pathways | Potential link to neurodegenerative conditions |
Q & A
Q. What is the role of Leukotriene D4-d5 in studying arachidonic acid metabolism pathways?
this compound, a deuterated analog of LTD4, is used as an internal standard in mass spectrometry to quantify endogenous leukotrienes. Its stable isotopic labeling ensures minimal interference with natural analytes, enabling precise measurement of metabolic flux in pathways like inflammation or asthma models. Researchers should employ LC-MS/MS with deuterium-specific transitions (e.g., m/z shifts) to distinguish it from endogenous LTD4 .
Q. How is this compound synthesized and characterized for research use?
Synthesis involves deuterium incorporation at specific carbon positions (e.g., methyl groups) via catalytic exchange or chemical synthesis. Characterization requires NMR (e.g., H-NMR for isotopic purity) and high-resolution LC-MS to confirm molecular integrity. Purity (≥99%) is critical, as contaminants may skew experimental results in receptor-binding assays .
Q. What analytical methods are recommended for detecting and quantifying this compound in biological matrices?
LC-MS/MS with multiple reaction monitoring (MRM) is the gold standard. Deuterated analogs reduce ion suppression effects in complex samples (e.g., plasma, bronchial lavage). Method validation should include calibration curves, recovery rates (>80%), and limits of detection (LOD < 1 pg/mL) to ensure reproducibility .
Q. How should researchers design experiments to control for isotopic effects in this compound studies?
Use parallel experiments with non-deuterated LTD4 to assess isotopic interference. For receptor-binding assays, validate that deuterium labeling does not alter binding kinetics (e.g., via competitive ELISA or SPR). Include blank matrices to rule out background noise .
Q. What strategies ensure effective literature reviews for LTD4-d5-related research?
Prioritize peer-reviewed journals (e.g., Analytical Chemistry, Journal of Lipid Research) and databases like PubMed/Scopus. Use Boolean terms: ("this compound" OR "LTD4-d5") AND ("quantification" OR "receptor binding"). Cross-reference synthesis protocols from primary sources to avoid reliance on non-peer-reviewed platforms .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported receptor-binding affinities of this compound across studies?
Discrepancies may arise from assay conditions (e.g., pH, temperature) or receptor isoforms (CysLT1 vs. CysLT2). Conduct comparative assays using standardized protocols (e.g., radioligand binding with H-LTD4) and validate findings with siRNA knockdown models. Statistical tools like ANOVA can identify variability sources .
Q. What experimental designs mitigate variability in this compound stability during long-term storage?
Stability is pH- and temperature-dependent. Store lyophilized LTD4-d5 at -80°C under argon to prevent oxidation. For in vitro use, prepare fresh solutions in ethanol/PBS (pH 7.4) and monitor degradation via LC-MS at 0, 6, and 24 hours. Include degradation curves in supplementary data .
Q. How can isotopic purity of this compound impact downstream pharmacological assays?
Contaminants (e.g., non-deuterated LTD4) may confound dose-response curves. Use orthogonal methods (HPLC-UV and LC-MS) to verify isotopic enrichment ≥99%. In cell-based assays, spiked recovery experiments can quantify interference from impurities .
Q. What statistical models are appropriate for analyzing dose-response relationships involving this compound?
Nonlinear regression (e.g., four-parameter logistic model) is standard for EC50/IC50 calculations. For heterogeneous data, Bayesian hierarchical models account for inter-experiment variability. Report 95% confidence intervals and use tools like GraphPad Prism or R for reproducibility .
Q. How do researchers address cross-species differences in this compound activity?
Human and murine CysLT receptors exhibit divergent binding kinetics. Use species-specific primary cells (e.g., human bronchial smooth muscle cells vs. murine macrophages) and validate findings with CRISPR-edited receptor mutants. Meta-analyses of existing datasets can identify conserved pathways .
Methodological Considerations
- Data Tables : Include raw LC-MS/MS peak areas, receptor-binding values, and stability metrics in supplementary materials. Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for data presentation .
- Ethical Compliance : Ensure animal/human study protocols align with institutional review boards (IRB) and ARRIVE guidelines for reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
